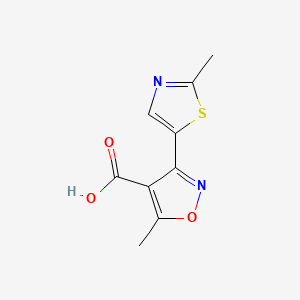
5-Methyl-3-(2-methyl-5-thiazolyl)isoxazole-4-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-3-(2-methyl-1,3-thiazol-5-yl)-1,2-oxazole-4-carboxylic acid is a heterocyclic compound that contains both thiazole and oxazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-3-(2-methyl-1,3-thiazol-5-yl)-1,2-oxazole-4-carboxylic acid typically involves the formation of the thiazole and oxazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the thiazole ring can be synthesized from α-haloketones and thiourea, while the oxazole ring can be formed from α-haloketones and hydroxylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
5-methyl-3-(2-methyl-1,3-thiazol-5-yl)-1,2-oxazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidines or oxazolidines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the thiazole or oxazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidines or oxazolidines.
Scientific Research Applications
5-methyl-3-(2-methyl-1,3-thiazol-5-yl)-1,2-oxazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-methyl-3-(2-methyl-1,3-thiazol-5-yl)-1,2-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules containing thiazole or oxazole rings, such as:
- 5-fluoro-N-[(2-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine
- 5-fluoro-N-(oxan-4-yl)pyridin-2-amine
Uniqueness
What sets 5-methyl-3-(2-methyl-1,3-thiazol-5-yl)-1,2-oxazole-4-carboxylic acid apart is its unique combination of thiazole and oxazole rings, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H8N2O3S |
|---|---|
Molecular Weight |
224.24 g/mol |
IUPAC Name |
5-methyl-3-(2-methyl-1,3-thiazol-5-yl)-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C9H8N2O3S/c1-4-7(9(12)13)8(11-14-4)6-3-10-5(2)15-6/h3H,1-2H3,(H,12,13) |
InChI Key |
SUXCETFOWSKYMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=CN=C(S2)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















